

Application Notes and Protocols: Paraquat-Induced Acute Lung Injury Model in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

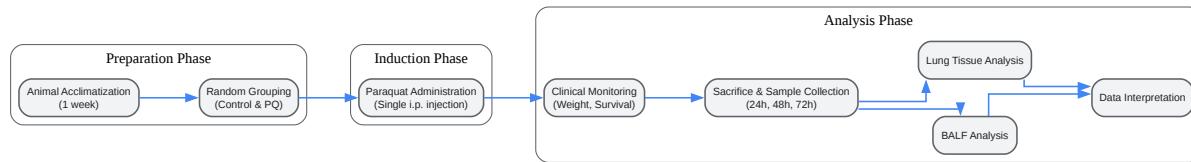
Compound of Interest

Compound Name: *1,1'-diMethyl-*

Cat. No.: *B3231576*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction

Paraquat (PQ) is a widely used herbicide known for its high toxicity, with the lungs being the primary target organ. Poisoning leads to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), often progressing to irreversible pulmonary fibrosis.^{[1][2]} The mechanism of PQ-induced lung injury involves the generation of reactive oxygen species (ROS) through redox cycling, which leads to severe oxidative stress, lipid peroxidation, and damage to alveolar epithelial and endothelial cells.^{[3][4]} This initial damage triggers a robust inflammatory response, characterized by the infiltration of neutrophils and the release of pro-inflammatory cytokines, which further exacerbates tissue damage.^[5]

The mouse model of paraquat-induced ALI is a well-established and highly reproducible model that mimics many key features of human ALI/ARDS.^[6] It is an invaluable tool for studying the pathophysiology of ALI, investigating molecular mechanisms, and evaluating the efficacy of potential therapeutic agents. These notes provide detailed protocols for inducing ALI in mice using paraquat and for assessing the key pathological outcomes.

Experimental Workflow

The overall experimental process involves several key stages, from animal acclimatization to the final data analysis. A typical workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the paraquat-induced ALI mouse model.

Detailed Experimental Protocols

Materials and Reagents:

- Animals: Male C57BL/6 mice (6-8 weeks old, 18-22 g).[\[7\]](#)
- Paraquat (PQ): Paraquat dichloride (e.g., Sigma-Aldrich, Cat# 36541), dissolved in sterile 0.9% saline.
- Anesthetics: Ketamine/xylazine cocktail or sodium pentobarbital.
- Reagents for BALF: Sterile, ice-cold PBS (Phosphate-Buffered Saline).
- Reagents for Histology: 10% neutral buffered formalin, paraffin, hematoxylin, and eosin (H&E).
- Reagents for Biochemical Assays: Commercial ELISA kits for TNF- α , IL-6, IL-1 β ; commercial assay kits for Malondialdehyde (MDA) and Superoxide Dismutase (SOD).

Protocol 1: Induction of Acute Lung Injury

- Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment with free access to food and water.

- Paraquat Solution: Prepare a fresh solution of paraquat in sterile 0.9% saline. A typical concentration is 1-2 mg/mL.
- Administration: Administer a single dose of paraquat (20-40 mg/kg body weight) via intraperitoneal (i.p.) injection.[\[8\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) The control group should receive an equivalent volume of sterile saline.
- Monitoring: Monitor the animals for clinical signs of distress, body weight changes, and mortality. The acute injury phase is typically observed within 72 hours post-injection.[\[10\]](#)

Protocol 2: Bronchoalveolar Lavage Fluid (BALF) Collection

This procedure is performed to collect cells and soluble components from the lung airways.[\[11\]](#)
[\[12\]](#)

- Anesthesia: At the desired time point (e.g., 72 hours post-PQ), anesthetize the mouse deeply via i.p. injection of an appropriate anesthetic.
- Tracheal Exposure: Place the mouse in a supine position, disinfect the neck area with 70% ethanol, and make a midline incision to expose the trachea.[\[11\]](#)[\[13\]](#)
- Cannulation: Carefully make a small incision in the trachea and insert a sterile 22-gauge catheter or cannula. Secure it firmly with a suture.[\[11\]](#)[\[14\]](#)
- Lavage: Using a 1 mL syringe, slowly instill 0.8 mL of ice-cold sterile PBS into the lungs and then gently aspirate.[\[11\]](#) Repeat this process 3-4 times, pooling the recovered fluid (BALF) in a tube on ice.[\[14\]](#) Record the total recovered volume.
- Processing: Centrifuge the BALF at 800 x g for 10 minutes at 4°C.[\[11\]](#)
 - Supernatant: Collect the supernatant and store it at -80°C for measuring total protein and cytokine levels.
 - Cell Pellet: Resuspend the cell pellet in a known volume of PBS. Perform a total cell count using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on cytopsin preparations stained with a Wright-Giemsa or Hema-3 stain.[\[11\]](#)

Protocol 3: Assessment of Lung Edema (Wet/Dry Weight Ratio)

Lung edema is a key feature of ALI and can be quantified by the wet-to-dry (W/D) weight ratio. [15][16]

- Lung Excision: Immediately after sacrificing the animal, carefully excise the right lung (or a specific lobe).
- Wet Weight: Gently blot the lung to remove excess blood and weigh it immediately to obtain the "wet weight." [17]
- Dry Weight: Place the lung tissue in an oven at 60-80°C for 48-72 hours, until a constant weight is achieved. [17][18] This is the "dry weight."
- Calculation: Calculate the W/D ratio by dividing the wet weight by the dry weight. An increased ratio in the PQ group compared to the control group indicates pulmonary edema. [18]

Protocol 4: Histopathological Analysis

Histological examination reveals the extent of tissue damage, inflammation, and structural changes. [3]

- Tissue Fixation: After BALF collection, perfuse the lungs with PBS via the right ventricle until they appear white. [14] Instill the left lung with 10% neutral buffered formalin at a constant pressure.
- Processing: Excise the lung and immerse it in formalin for at least 24 hours.
- Embedding and Sectioning: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin. Cut 4-5 μ m thick sections.
- Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
- Evaluation: Examine the slides under a light microscope for pathological changes such as alveolar edema, hemorrhage, alveolar wall thickening, and infiltration of inflammatory cells

(primarily neutrophils).[8][10][19]

Protocol 5: Measurement of Inflammatory and Oxidative Stress Markers

- Cytokines: Measure the concentrations of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6 in the BALF supernatant or lung tissue homogenates using commercial ELISA kits according to the manufacturer's instructions.[5][9][20]
- Oxidative Stress: Prepare lung tissue homogenates. Measure the levels of Malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) using commercially available colorimetric assay kits.[4][20]

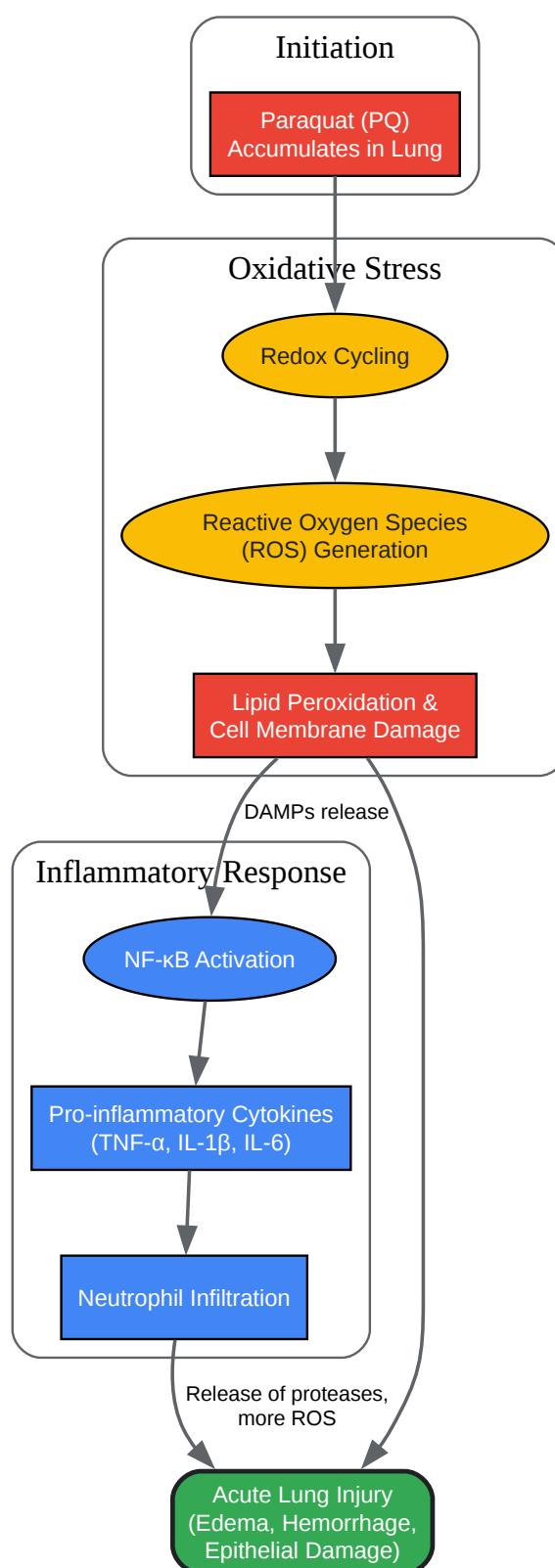
Data Presentation

Quantitative data should be presented clearly to allow for easy comparison between control and paraquat-treated groups.

Table 1: Lung Injury Parameters

Parameter	Control Group	Paraquat (20 mg/kg) Group	Units
Lung Wet/Dry Ratio	4.5 ± 0.3	$6.8 \pm 0.5^*$	-
BALF Total Protein	0.2 ± 0.05	$1.5 \pm 0.2^*$	mg/mL
BALF Total Cells	0.5 ± 0.1	$4.2 \pm 0.6^*$	$\times 10^5$ cells/mL
BALF Neutrophils	0.02 ± 0.01	$2.8 \pm 0.4^*$	$\times 10^5$ cells/mL

*Note: Values are representative examples (Mean \pm SD). Statistical significance (e.g., $p < 0.05$) should be determined relative to the control group.


Table 2: Inflammatory and Oxidative Stress Markers

Parameter	Control Group	Paraquat (20 mg/kg) Group	Units
TNF- α (BALF)	15 \pm 5	150 \pm 25*	pg/mL
IL-6 (BALF)	10 \pm 4	120 \pm 20*	pg/mL
IL-1 β (BALF)	8 \pm 3	95 \pm 15*	pg/mL
MDA (Lung Tissue)	1.2 \pm 0.2	4.5 \pm 0.5*	nmol/mg protein
SOD (Lung Tissue)	150 \pm 12	85 \pm 10*	U/mg protein

*Note: Values are representative examples (Mean \pm SD). Statistical significance should be determined relative to the control group.

Key Signaling Pathways

Paraquat toxicity is a multi-step process involving redox cycling, oxidative stress, and a subsequent inflammatory cascade. The diagram below illustrates the core molecular events leading to acute lung injury.

[Click to download full resolution via product page](#)

Caption: Core signaling pathway in paraquat-induced acute lung injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dissecting the effects of paraquat-induced pulmonary injury in rats using UPLC-Q-TOF-MS/MS-based metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pulmonary histopathology in fatal paraquat poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adiponectin protects against paraquat-induced lung injury by attenuating oxidative/nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGB1-TLR4-IL23-IL17A axis promotes paraquat-induced acute lung injury by mediating neutrophil infiltration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse model of paraquat-poisoned lungs and its gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paraquat Induces Lung Injury via miR-199-Mediated SET in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Paraquat Induces Lung Injury via miR-199-Mediated SET in a Mouse Model [frontiersin.org]
- 9. Anti-inflammatory effect of thalidomide in paraquat-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic characterization of molecular mechanisms of paraquat-induced lung injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 14. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 15. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]
- 17. 2.6. Lung Wet/Dry (W/D) Weight Ratio [bio-protocol.org]
- 18. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Paraquat-Induced Acute Lung Injury Model in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3231576#creating-a-paraquat-induced-acute-lung-injury-model-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com